tert-Butyl 3-chloro-4-fluorobenzoate tert-Butyl 3-chloro-4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 570407-88-4
VCID: VC18023978
InChI: InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12ClFO2
Molecular Weight: 230.66 g/mol

tert-Butyl 3-chloro-4-fluorobenzoate

CAS No.: 570407-88-4

Cat. No.: VC18023978

Molecular Formula: C11H12ClFO2

Molecular Weight: 230.66 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-chloro-4-fluorobenzoate - 570407-88-4

Specification

CAS No. 570407-88-4
Molecular Formula C11H12ClFO2
Molecular Weight 230.66 g/mol
IUPAC Name tert-butyl 3-chloro-4-fluorobenzoate
Standard InChI InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
Standard InChI Key MYSIETNNQOKXFS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Cl

Introduction

Structural and Molecular Characteristics

tert-Butyl 3-chloro-4-fluorobenzoate belongs to the class of benzoate esters featuring chlorine and fluorine substituents on the aromatic ring. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol . The tert-butyl group (C(CH₃)₃) at the ester position enhances steric bulk, influencing reactivity and solubility.

Key Structural Features:

  • Aromatic ring: Substituted with chlorine (C3) and fluorine (C4) atoms, creating a meta-para halogenation pattern.

  • Ester group: The tert-butyl ester (-OCOC(CH₃)₃) reduces polarity compared to free carboxylic acids, improving lipid solubility.

Physical and Chemical Properties

While experimental data for tert-butyl 3-chloro-4-fluorobenzoate is sparse, properties can be extrapolated from analogs:

PropertyValue (Predicted/Experimental)Source
Boiling Point285.3±25.0 °C
Density1.194±0.06 g/cm³
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Inferred
StabilityHydrolytically stable under neutral conditions

The boiling point and density align with tert-butyl 3-chloro-2-fluorobenzoate (CAS 1055975-14-8), suggesting similar intermolecular forces . The electron-withdrawing effects of chlorine and fluorine may slightly increase acidity compared to non-halogenated esters.

Synthesis Pathways

Route via 3-Chloro-4-fluorobenzoic Acid

The patent EP0922693B1 outlines a multi-step synthesis for 3-chloro-4-fluorobenzoyl chloride , which can be adapted for the ester:

  • Friedel-Crafts Acylation:
    React ortho-chlorofluorobenzene with acetyl chloride in the presence of AlCl₃ to yield 3-chloro-4-fluoroacetophenone (80% yield) .

  • Oxidation to Carboxylic Acid:
    Treat with sodium hypobromite (NaOBr) and sodium bisulfite (NaHSO₃) to obtain 3-chloro-4-fluorobenzoic acid (74% yield) .

  • Esterification:
    React the acid with tert-butanol under acid catalysis (e.g., H₂SO₄) or via Steglich esterification (DCC/DMAP) to form the tert-butyl ester.

Alternative Route: Direct Esterification

A one-pot method using 3-chloro-4-fluorobenzoyl chloride and tert-butanol in the presence of pyridine could yield the ester, though this pathway requires validation .

Applications in Pharmaceutical Chemistry

Intermediate for Active Pharmaceutical Ingredients (APIs)

  • Antibiotics: Fluorinated benzoates are precursors for quinolone antibiotics .

  • Kinase Inhibitors: The chlorine-fluorine motif is prevalent in kinase-targeted therapies .

Agrochemical Uses

  • Herbicides: Halogenated benzoates contribute to lipid biosynthesis inhibition in plants.

SupplierLocationContact
Nanjing Shizhou Biology TechnologyChinainfo@synzest.com
Zhuhai Aobokai Biomedical TechnologyChinasales-team@aobchem.com.cn
Anhui Henuo BiotechnologyChina0555-2761852

These suppliers specialize in custom synthesis of fluorinated benzoates .

Handling RequirementCost (USD)
Domestic (Inaccessible)80+
International (Inaccessible)150+

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (300 MHz, CDCl₃): δ 1.57 (s, 9H, tert-butyl), 7.98 (d, J=13 Hz, 1H, aromatic), 7.34–7.31 (m, 1H), 6.93 (dd, J=2.9, 9.0 Hz, 1H) .

Mass Spectrometry (MS):

  • m/z: 440 (ES+) , consistent with molecular ion [M+H]⁺.

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